Afalanine sodium

Renal transport organic anion transporter (OAT) nephroprotection research

Researchers conducting renal transport or nephroprotection studies often face irreproducibility when substituting the free acid for the sodium salt, as pH-dependent solubility and ionization state alter OAT transporter engagement. Afalanine sodium (CAS 74407-30-0) eliminates this variable by providing a pre-ionized carboxylate form that directly interfaces with the probenecid-sensitive organic anion transport system without pH adjustment. - Pre-ionized carboxylate ensures consistent OAT1/OAT3 substrate behavior; validated renal elimination kinetics (albumin binding Ka = 8.52 × 10³ M⁻¹, probenecid-sensitive clearance). - Defined purity (≥98%) and characterized in vivo formulation protocols (DMSO:PEG300:Tween 80:Saline) enable direct deployment in pharmacokinetic and nephroprotection models. - Serves as an authentic reference standard (≥98%) for LC-MS/MS quantification of N-acetylphenylalanine in fungal metabolomics and biomarker discovery workflows.

Molecular Formula C11H12NNaO3
Molecular Weight 229.21 g/mol
CAS No. 74407-30-0
Cat. No. B1665039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAfalanine sodium
CAS74407-30-0
SynonymsAfalanine sodium; 
Molecular FormulaC11H12NNaO3
Molecular Weight229.21 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC1=CC=CC=C1)C(=O)[O-].[Na+]
InChIInChI=1S/C11H13NO3.Na/c1-8(13)12-10(11(14)15)7-9-5-3-2-4-6-9;/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15);/q;+1/p-1
InChIKeyRBMBEFVVHHNLAR-PPHPATTJSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Afalanine Sodium Overview


Afalanine sodium (CAS 74407-30-0) is the monosodium salt form of N‑acetyl‑DL‑phenylalanine, an N‑acetylated amino acid derivative with molecular formula C₁₁H₁₂NNaO₃ and a molecular weight of 229.21 g/mol . The compound is cataloged in the NCI Thesaurus (Code C216302) and holds the FDA Unique Ingredient Identifier (UNII) 6Z92N83B5U [1]. Its free‑acid counterpart, afalanine (N‑acetyl‑DL‑phenylalanine, CAS 2901‑75‑9), is reported as an endogenous metabolite isolated from the endophytic fungus *Curvularia* sp. and is described to exhibit antidepressant activity . The sodium salt form is specifically employed in research settings where enhanced aqueous solubility, controlled ionic form for formulation, or physiological relevance of the salt are required, complementing the biochemical toolset for metabolic and neurological studies.

Renal OAT transport studies: Pre-ionized carboxylate directly engages probenecid-sensitive transporter.
Endogenous biomarker research: Suited for OAT-mediated DDI investigations as a characterized reference probe.
In vivo-ready format: Pre-formulated injection protocols support direct transition to animal studies.

Afalanine Sodium Substitution Risks


Although N‑acetyl‑DL‑phenylalanine (free acid, CAS 2901‑75‑9) and its enantiomerically pure forms (N‑acetyl‑L‑phenylalanine, CAS 2018‑61‑3; N‑acetyl‑D‑phenylalanine, CAS 10172‑89‑1) are structurally related, they differ critically in their solid‑state and solution properties as well as in their biological recognition. The sodium salt provides a pre‑ionized carboxylate, eliminating the pH‑dependent solubility profile of the free acid and potentially altering membrane permeability and transporter interactions. In the context of renal elimination, the probenecid‑sensitive organic anion transport system (OAT) discriminates between ionized and neutral species, meaning the salt form's anionic character directly affects its pharmacokinetic handling and its suitability as a tracer or blocker in transport studies [1]. Furthermore, the commercial availability, purity specifications, and formulation guidelines for the sodium salt are distinct from those of the free acid, making direct interchange without re‑validation a source of irreproducibility in both *in vitro* and *in vivo* experimental designs . For procurement decisions, the choice is not merely a 'salt vs. free acid' substitution but a deliberate selection of the molecular entity with documented purity, stability, and formulation support relevant to the specific assay system.

Ionization Free acid form exhibits pH-dependent solubility; sodium salt provides pre-ionized carboxylate, altering membrane permeability and transporter engagement.
Transport The OAT system discriminates ionic species; non-anionic analogs may not engage the same transporter, limiting direct substitution in renal studies.
Formulation Validated in vivo protocols exist only for sodium salt; free acid lacks multi-component injection guidance, risking irreproducibility.

Afalanine Sodium Differentiation Evidence


Renal OAT Transport vs. Hippurate

In a mechanistic study in rats, intravenously administered N‑acetyl‑¹⁴C‑phenylalanine (the free acid form) was rapidly extracted from circulation predominantly by the kidney, with plasma clearance markedly decreased by bilateral nephrectomy. Probenecid, a classic organic anion transport inhibitor, sharply decreased the rate of disappearance from the circulation, renal accumulation, and urinary secretion of the compound [1]. This identifies N‑acetylphenylalanine as a substrate of the probenecid‑sensitive renal excretory system for organic anions – a property not shared by all N‑acetyl amino acids to the same degree. For comparison, hippuric acid (N‑benzoylglycine), the prototypical substrate of this transporter system, served as the reference organic anion, and probenecid's inhibitory effect on N‑acetylphenylalanine paralleled its effect on hippurate clearance [1]. The ionized carboxylate of the sodium salt is expected to be the dominant species interacting with the OAT binding site, making the sodium salt form directly relevant for transport studies without pH adjustment.

Renal OAT Transport
Head-to-head
Afalanine: Probenecid sharply decreased renal clearance, accumulation, and urinary secretion.
Hippurate: Clearance also sharply decreased by probenecid; same transporter system.
Validated substrate for renal OAT system.
In vivo rat model; albumin binding Ka = 8.52 × 10³ M⁻¹.
Renal transport organic anion transporter (OAT) nephroprotection research

Endophytic Curvularia sp. Isolation

N‑acetylphenylalanine (afalanine) was isolated from *Curvularia* sp., an endophytic fungus of *Terminalia laxiflora*, using a metabolomics‑guided isolation strategy that differentiated bioactive fractions through multivariate analysis of NMR and mass spectral data [1]. This natural product origin is distinct from purely synthetic N‑acetyl‑DL‑phenylalanine and its enantiopure L‑ and D‑ forms, which are typically produced by chemical acetylation of phenylalanine. The endophytic source establishes afalanine as a naturally occurring microbial metabolite, which carries implications for its biosynthetic pathway and potential co‑occurring metabolites. Although the isolated compound was the free acid, the sodium salt provides a chemically defined, stable form suitable for subsequent biological assays.

Endophytic Isolation
Cross-study comparable
Isolated from Curvularia sp. via metabolomic-guided fractionation. Co-isolated peptide congeners confirmed.
Natural origin context for microbial metabolism studies.
HR-ESI-MS and NMR structural confirmation.
Endophytic fungi natural product isolation metabolomics‑guided fractionation

Purity and Stability vs. Free Acid

Afalanine sodium is commercially supplied with a purity specification of ≥98% (solid powder) and a shelf life exceeding 2 years when stored properly (dry, dark, 0–4 °C short term; –20 °C long term) . By comparison, the free acid form afalanine (N‑acetyl‑DL‑phenylalanine) is available at higher nominal purity (e.g., 99.88% from MedChemExpress ), but its solubility profile differs significantly. While the sodium salt is specified as soluble in DMSO (with stock solution preparation guidelines provided at specific concentrations) , the free acid exhibits defined solubility of ≥30 mg/mL (144.77 mM) in DMSO [1]. This quantitative solubility specification allows researchers to select the appropriate form based on required solvent conditions and concentration ranges for their assays.

Purity & Stability
Cross-study comparable
Sodium salt: ≥98% purity; stock solution preparation defined.
Reduces preparation variability for assays.
Free acid has higher nominal purity but different solubility profile.
Analytical chemistry compound procurement quality control

Antidepressant and Nephroprotective Profile

Afalanine (N‑acetyl‑DL‑phenylalanine) is consistently reported across multiple authoritative sources to exhibit antidepressant activity and, uniquely among N‑acetyl amino acids, to be usable in combination with antibiotics to prevent renal damage [1]. The ChEBI ontology classifies N‑acetylphenylalanine (CHEBI:21626) as having an antidepressant role (CHEBI:35469) [2]. This dual bioactivity distinguishes afalanine from other N‑acetyl amino acid derivatives such as N‑acetyl‑L‑cysteine (NAC), whose antidepressant activity operates through antioxidant mechanisms (glutathione precursor) rather than through the probenecid‑sensitive renal organic anion transport system with which afalanine interacts [3]. While specific quantitative antidepressant potency data (e.g., FST immobility time reduction at defined doses) and nephroprotection efficacy data (e.g., serum creatinine or BUN levels in antibiotic‑treated animal models) are not publicly available for direct comparison in the retrieved primary literature, the unique conjunction of these two therapeutic activities within a single, chemically tractable scaffold establishes afalanine sodium as a bifunctional probe molecule distinct from single‑mechanism comparators.

Bioactivity Profile
Class-level inference
Reported dual activity: antidepressant (ChEBI classification) and nephroprotection in combination with antibiotics.
Bifunctional probe context for polypharmacology research.
Quantitative potency data not publicly available; requires internal dose-response validation.
Antidepressant nephroprotection antibiotic adjuvant

In Vivo Formulation vs. Free Acid

The commercial datasheet for afalanine sodium provides explicit, step‑wise *in vivo* formulation protocols designed to achieve clear solutions suitable for injection (IP/IV/IM/SC). For example, a standard protocol uses DMSO:PEG300:Tween 80:Saline at a ratio of 10:40:5:45 to prepare a working solution of 2 mg/mL . These protocols are specifically tailored to the sodium salt's solubility profile. In contrast, the free acid form's solubility data are provided as single‑solvent DMSO solubility (≥30 mg/mL or 41 mg/mL) without validated multi‑component *in vivo* formulation guidance [1]. This difference in formulation documentation directly impacts the ease and reproducibility of transitioning from *in vitro* to *in vivo* experimentation.

In Vivo Formulation
Supporting evidence
Sodium salt: Pre-defined protocol achieves 2 mg/mL clear solution.
Streamlines transition from in vitro to animal studies.
Free acid lacks equivalent multi-component guidance.
In vivo formulation preclinical drug preparation solubility enhancement

Endogenous OAT Biomarker Potential

In a clinical investigation of endogenous biomarkers to predict strong OAT‑mediated drug‑drug interactions, N‑acetylphenylalanine was identified among four compounds (gentisate, N‑acetylphenylalanine, N‑acetyltryptophan, and indoleacetate) that were altered in humans and in Oat3 knockout mice, supporting its role as a potential endogenous biomarker for OAT function [1]. This is consistent with the probenecid‑sensitive transport mechanism established by Okajima et al. [2]. While all four compounds exhibited OAT‑dependent behavior, N‑acetylphenylalanine's well‑characterized renal elimination kinetics (plasma clearance, albumin binding Ka = 8.52 × 10³ M⁻¹) [2] provide a quantitative framework for its use as a reference probe. The sodium salt form, providing the anionic carboxylate species directly, is the relevant chemical form for OAT interaction studies, circumventing the need for pH adjustment to generate the transporter‑competent ionized form.

OAT Biomarker
Class-level inference
Identified among 4 compounds altered in Oat3 KO mice; predictive of strong OAT-mediated DDI.
Potential endogenous biomarker for OAT function.
Quantitative transport kinetics provide additional probe characterization.
OAT biomarker drug‑drug interaction endogenous metabolite

Afalanine Sodium Procurement Scenarios


Renal OAT and Nephrotoxicity Studies

Afalanine sodium is the preferred chemical form for renal transport studies because its anionic carboxylate directly engages the probenecid‑sensitive OAT system without requiring pH adjustment. Researchers can use the compound as a tracer substrate or competitive inhibitor in OAT1/OAT3 transport assays, building on the established renal elimination kinetics (albumin binding Ka = 8.52 × 10³ M⁻¹, probenecid‑sensitive clearance) [1]. The pre‑formulated injection protocols (e.g., DMSO:PEG300:Tween 80:Saline) further enable direct *in vivo* pharmacokinetic studies .

Antibiotic Nephroprotection

Given the documented use of afalanine in combination with antibiotics to prevent renal damage [1], the sodium salt form is the logical procurement choice for laboratories designing nephroprotection studies. Its pre‑ionized form matches the physiological pH environment of renal tubules, and its validated *in vivo* formulation supports co‑administration with antibiotics in rodent models for evaluating endpoints such as serum creatinine, BUN, and histological damage scores.

Endophytic Metabolomics Research

For natural product chemists and microbiologists investigating fungal secondary metabolites, afalanine sodium serves as an authentic standard for the compound originally isolated from *Curvularia* sp. via metabolomics‑guided fractionation [1]. The sodium salt's defined purity (≥98%) and stability facilitate its use as a reference material for LC‑MS/MS quantification of N‑acetylphenylalanine in fungal extracts and biological matrices, supporting dereplication and biomarker discovery workflows.

Dual-Mechanism Antidepressant Probe

Afalanine sodium can be deployed as a bifunctional chemical probe in neurological research programs investigating antidepressant mechanisms that intersect with renal or metabolic pathways. While quantitative *in vivo* antidepressant potency data remain to be generated, the compound's dual classification as an antidepressant [1] and a nephroprotective agent provides a unique scaffold for structure‑activity relationship (SAR) studies and target deconvolution efforts that are not possible with single‑mechanism N‑acetyl amino acids such as N‑acetyl‑L‑cysteine or N‑acetyl‑L‑tyrosine.

Application
Selection Property
Validation Focus
Renal OAT Transport & Nephrotoxicity Studies
Pre-ionized anionic form for OAT engagement
Probenecid-sensitive clearance and albumin binding kinetics
Antibiotic Nephroprotection Research
Physiological pH compatibility and in vivo formulation support
Renal function endpoints and histological damage scores
Endophytic Metabolomics & Biomarker Discovery
Defined purity and stability for reference standard use
LC-MS/MS quantification and dereplication workflows
Dual-Mechanism Antidepressant Probe
Bifunctional scaffold for antidepressant and renal pathway intersection
Structure-activity relationship studies and target deconvolution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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